molecular formula C8H16ClNO B2951088 (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride CAS No. 170508-16-4

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride

Cat. No.: B2951088
CAS No.: 170508-16-4
M. Wt: 177.67
InChI Key: YSZUXKAJGSNUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino group and a hydroxymethyl group attached to it. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride is unique due to its specific functional group arrangement and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(2-aminospiro[3.3]heptan-6-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZUXKAJGSNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.